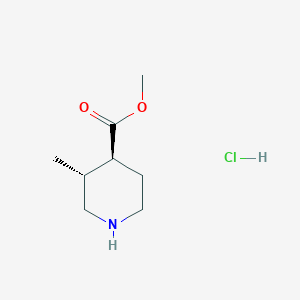
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a furan ring with a formyl substituent. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Furan Ring: The furan ring is introduced through a cyclization reaction, often involving a precursor such as furfural.
Coupling Reaction: The Boc-protected amino acid is then coupled with the furan derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, typically using benzyl bromide and a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles and bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, influencing their activity and function. The furan ring and formyl group play crucial roles in these interactions, often participating in hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxyfuran-2-yl)propanoate
- (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoate
- (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-nitrofuran-2-yl)propanoate
Uniqueness
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is unique due to the presence of the formyl group on the furan ring, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C20H23NO6 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
benzyl (2S)-3-(5-formylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-17(11-15-9-10-16(12-22)26-15)18(23)25-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,21,24)/t17-/m0/s1 |
Clé InChI |
DCTJKDABGOCNBL-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


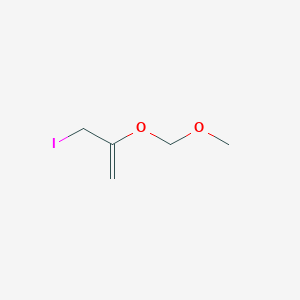

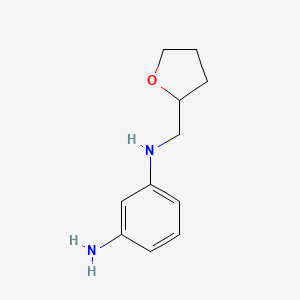
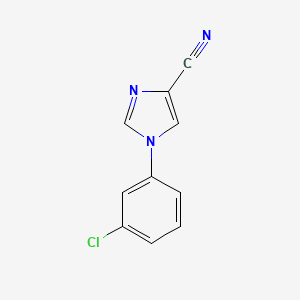
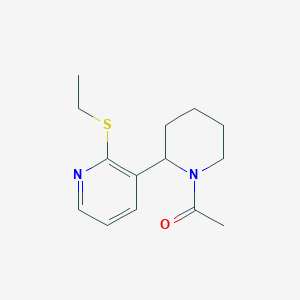



![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)


